An In-depth Technical Guide to 1,4-Bis(chloromethyl)naphthalene: A Cornerstone Intermediate in Chemical Synthesis
An In-depth Technical Guide to 1,4-Bis(chloromethyl)naphthalene: A Cornerstone Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Bifunctional Naphthalene Derivative
1,4-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon that has carved a significant niche in the landscape of organic synthesis. Its molecular architecture, featuring a rigid naphthalene core functionalized with two reactive chloromethyl groups at the 1 and 4 positions, bestows upon it a remarkable versatility as a bifunctional building block.[1] This unique combination of a planar aromatic system and two electrophilic centers makes it an invaluable intermediate in the construction of complex molecular frameworks, ranging from high-performance polymers to sophisticated pharmaceutical agents. This technical guide aims to provide a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 1,4-bis(chloromethyl)naphthalene, with a particular focus on its relevance to researchers and professionals in the field of drug development and materials science.
Part 1: Core Chemical Identity and Structural Elucidation
Physicochemical Properties
1,4-Bis(chloromethyl)naphthalene is a white crystalline solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative snapshot of its identity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀Cl₂ | [2][3] |
| Molecular Weight | 225.11 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | Approximately 70-73 °C | [2] |
| Boiling Point | 364.6 °C at 760 mmHg | |
| Density | 1.258 g/cm³ | |
| Solubility | Soluble in alcohols and chlorinated hydrocarbons; insoluble in water. | [2] |
| CAS Number | 6586-89-6 | [3] |
Molecular Structure and Crystallography
The structure of 1,4-bis(chloromethyl)naphthalene has been elucidated by single-crystal X-ray diffraction. The molecule consists of a naphthalene ring system with chloromethyl groups (-CH₂Cl) attached to the C1 and C4 positions. The naphthalene core itself is a fused bicyclic aromatic system.
Key structural features from crystallographic data include:
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Bond Lengths: The C-C bond lengths within the naphthalene ring are in the range of 1.344(6) to 1.425(5) Å, characteristic of an aromatic system.[4]
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Torsion Angles: The torsion angles around the C(ring)-C(methylene)-Cl bonds are approximately -104.1(4)° and -101.9(4)°.[4]
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Planarity: The chlorine atoms deviate from the plane of the naphthalene ring.[4]
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Crystal Packing: In the solid state, molecules of 1,4-bis(chloromethyl)naphthalene can arrange in stacks, with π–π interactions between the aromatic rings of adjacent molecules contributing to the stability of the crystal lattice.[4]
A visualization of the molecular structure is provided below:
Caption: Simplified mechanism of the chloromethylation of naphthalene.
Experimental Protocol for Synthesis:
A typical laboratory-scale synthesis of 1,4-bis(chloromethyl)naphthalene involves the reaction of naphthalene with paraformaldehyde in the presence of a mixture of acids. [4] Materials:
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Naphthalene
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Phosphoric Acid (H₃PO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (for purification)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
A mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid is heated with vigorous stirring. [4]A water bath is typically used to maintain a constant temperature. [4]2. After the reaction is complete (typically after several hours), the mixture is cooled to room temperature, which should result in the precipitation of the crude product. [4]3. The solid product is isolated by filtration and washed thoroughly with water, ether, and n-hexane to remove any unreacted starting materials and soluble impurities. [4]4. The crude product is then purified by recrystallization from a suitable solvent, such as hot methanol or ethyl acetate, to yield needle-shaped colorless crystals of 1,4-bis(chloromethyl)naphthalene. [4]
Chemical Reactivity and Synthetic Utility
The synthetic utility of 1,4-bis(chloromethyl)naphthalene stems from the high reactivity of the two chloromethyl groups, which are susceptible to nucleophilic substitution reactions . This allows for the facile introduction of a wide range of functional groups, making it a versatile precursor for more complex molecules.
Common Reactions:
-
Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the synthesis of a diverse array of derivatives. [5]* Williamson Ether Synthesis: Reaction with bisphenols or diols in the presence of a base leads to the formation of polyethers, a class of high-performance polymers.
-
Formation of Diamines and Dithiols: Reaction with ammonia or primary amines yields the corresponding diamines, while reaction with hydrosulfide anion or thiols produces dithiols.
-
Cross-coupling Reactions: The chloromethyl groups can participate in various cross-coupling reactions, such as those catalyzed by palladium, to form C-C bonds and construct more elaborate molecular architectures. [5]
Part 3: Applications in Research and Development
Polymer Chemistry
A primary application of 1,4-bis(chloromethyl)naphthalene is as a monomer in the synthesis of high-performance polymers. The rigid and planar naphthalene unit imparts excellent thermal stability and mechanical strength to the resulting polymers. Its bifunctional nature allows it to act as a cross-linking agent or as a building block for linear polymers.
Caption: Use of 1,4-Bis(chloromethyl)naphthalene in polymer synthesis.
Drug Development and Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 1,4-Bis(chloromethyl)naphthalene serves as a key intermediate for the synthesis of various biologically active molecules. Its ability to introduce a naphthalene moiety with two points of attachment makes it particularly useful for the development of:
-
Anticancer Agents: Naphthalene derivatives have been investigated for their potential as anticancer agents. [6][7]For instance, naphthalene-1,4-dione analogues have been synthesized and evaluated for their ability to disrupt the Warburg effect in cancer cells. [8]The bifunctionality of 1,4-bis(chloromethyl)naphthalene allows for the synthesis of symmetrical or unsymmetrical derivatives that can interact with biological targets. Naphthalene-containing enamides have also shown considerable cytotoxic activity against cancer cell lines. [6]Furthermore, naphthalene-modified metallosalen complexes are being explored as potential anticancer agents. [9]* Antifungal Agents: Derivatives of 1-chloromethyl naphthalene have been synthesized and evaluated as potential antifungal agents. [10]* Fluorescent Probes and Imaging Agents: The naphthalene ring is inherently fluorescent. This property can be exploited in the design of fluorescent probes for biological imaging and diagnostics.
Part 4: Safety, Handling, and Toxicology
Hazard Identification and Safety Precautions
1,4-Bis(chloromethyl)naphthalene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is an organochlorine compound with certain toxicity. It is irritating to the skin, eyes, and respiratory system. [2]Inhalation, ingestion, or skin contact may be harmful.
-
Corrosivity: It can cause severe skin and eye irritation or burns. [11]* Lachrymator: It is a lachrymator, meaning it can cause tearing. [12] Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be worn.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.
Toxicology Profile
Specific toxicological data for 1,4-bis(chloromethyl)naphthalene is limited. However, the toxicology of naphthalene and its derivatives has been studied. Naphthalene itself is classified as a possible human carcinogen. Its toxicity is often associated with its metabolites, such as naphthoquinones. Given its structure as a chlorinated naphthalene derivative, it should be handled as a potentially toxic and carcinogenic substance.
Conclusion
1,4-Bis(chloromethyl)naphthalene is a highly versatile and valuable intermediate in organic synthesis. Its rigid aromatic core and two reactive chloromethyl groups provide a powerful platform for the construction of a wide range of complex molecules. For researchers in drug development and materials science, a thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of novel functional materials and therapeutic agents. As with any reactive chemical, adherence to strict safety protocols is paramount when handling this compound.
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